1-Bromo-2-chloro-4-ethoxy-3-methylbenzene

Lipophilicity Partition Coefficient LogP

1-Bromo-2-chloro-4-ethoxy-3-methylbenzene (CAS 2379322-33-3) is a tetra-substituted halogenated aromatic building block with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol. The compound features a specific 1,2,3,4-substitution pattern: bromo at position 1, chloro at position 2, methyl at position 3, and ethoxy at position 4 (SMILES: CCOc1ccc(Br)c(Cl)c1C).

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 2379322-33-3
Cat. No. B6293677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-ethoxy-3-methylbenzene
CAS2379322-33-3
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)Br)Cl)C
InChIInChI=1S/C9H10BrClO/c1-3-12-8-5-4-7(10)9(11)6(8)2/h4-5H,3H2,1-2H3
InChIKeyKOYSOTCECPYCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-ethoxy-3-methylbenzene (CAS 2379322-33-3): Structural Identity and Physicochemical Baseline for Procurement


1-Bromo-2-chloro-4-ethoxy-3-methylbenzene (CAS 2379322-33-3) is a tetra-substituted halogenated aromatic building block with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol . The compound features a specific 1,2,3,4-substitution pattern: bromo at position 1, chloro at position 2, methyl at position 3, and ethoxy at position 4 (SMILES: CCOc1ccc(Br)c(Cl)c1C) . It is supplied by multiple vendors as a research chemical with a typical purity specification of 98% (NLT) intended for use as a synthetic intermediate in further manufacturing . The limited primary literature on this specific compound necessitates that procurement decisions rely on its distinct, quantifiable structural and physicochemical properties relative to its nearest analogs.

Why 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the same halogen-ether-toluene core with several commercially available isomers, 1-bromo-2-chloro-4-ethoxy-3-methylbenzene possesses a unique ortho-bromo/chloro arrangement and a five-atom substituent set (Br, Cl, OEt, Me) that cannot be replicated by des-methyl analogs (e.g., CAS 313545-43-6), methoxy congeners, or regioisomers (e.g., CAS 2244107-80-8). These structural variations translate into measurable differences in lipophilicity, chemoselectivity potential in metal-catalyzed cross-coupling, and storage requirements . Simply substituting a cheaper or more readily available in-class compound risks altering reaction outcomes, partition coefficients, and synthetic route efficiency. The quantitative evidence below details exactly where and why these differences matter for scientific selection.

1-Bromo-2-chloro-4-ethoxy-3-methylbenzene: Quantitative Differentiation Evidence Versus Closest Analogs


Elevated Lipophilicity (LogP 3.81) Versus the Des-Methyl Analog (LogP 3.50)

The computed octanol-water partition coefficient (LogP) of 1-bromo-2-chloro-4-ethoxy-3-methylbenzene is 3.80962, which is 0.30962 log units higher than that of the des-methyl analog 1-bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6), which has a LogP of 3.50120 . This corresponds to an approximately 2.04-fold greater lipophilicity for the target compound, a direct consequence of the additional methyl substituent on the aromatic ring.

Lipophilicity Partition Coefficient LogP Physicochemical Property

Ortho-Bromo/Chloro Arrangement Enables Chemoselective Sequential Cross-Coupling

The target compound possesses bromine and chlorine substituents in an ortho (1,2) arrangement. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the oxidative addition reactivity of aryl halides follows the established order C–Br > C–Cl [1]. This fundamental reactivity gradient enables sequential, chemoselective functionalization: the bromine at position 1 can be selectively substituted in the first coupling step, leaving the chlorine at position 2 intact for a subsequent orthogonal coupling [1]. In contrast, the regioisomer 4-bromo-2-chloro-3-ethoxytoluene (CAS 2244107-80-8) places bromine and chlorine in a meta (1,3) relationship, which, while still exhibiting the same reactivity order, presents a different steric and electronic environment that may influence coupling rates and selectivity in sterically demanding substrate combinations.

Chemoselectivity Suzuki-Miyaura Coupling Cross-Coupling Ortho-Dihalobenzene

Consistent 98% (NLT) Purity Specification Across Multiple Suppliers

The target compound carries a minimum purity specification of 98% (NLT) from multiple independent suppliers, including Chemscene (Cat. CS-0192399), Boroncore (Cat. BC017002), Leyan (Cat. 1263069), and CymitQuimica (Ref. 10-F630140) . This cross-vendor consistency provides procurement flexibility without compromising baseline quality. By comparison, the regioisomer 4-bromo-2-chloro-3-ethoxytoluene (CAS 2244107-80-8) is listed at a lower minimum purity of 95% by certain suppliers (e.g., AKSci Cat. 7181CP) , while other vendors list ≥98%. The broader 98% NLT consensus for the target compound reduces the risk of receiving lower-purity material when sourcing from different suppliers.

Purity Specification Quality Control Procurement Standard Vendor Comparison

Controlled Refrigerated Storage (2-8°C) Ensures Long-Term Chemical Integrity

The target compound's recommended storage condition is sealed in a dry environment at 2-8°C, as specified by Chemscene . This refrigerated storage requirement suggests a sensitivity to thermal degradation pathways (e.g., dehalogenation or ether cleavage) that may be more pronounced than in the des-methyl analog 1-bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6), which is listed for storage at room temperature in dry conditions . While refrigerated storage adds logistical complexity, it also indicates that the vendor has established validated stability data supporting long-term integrity under defined cold-chain conditions, providing procurement confidence for long-duration projects.

Storage Stability Chemical Integrity Cold-Chain Logistics Procurement Planning

Optimal Procurement Scenarios for 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene Based on Quantitative Evidence


Sequential Chemoselective Cross-Coupling for Polyaryl Scaffold Construction

When a synthetic route requires stepwise functionalization of a halogenated aromatic core, the ortho-bromo/chloro arrangement of 1-bromo-2-chloro-4-ethoxy-3-methylbenzene enables a defined coupling sequence: first at the more reactive C–Br site, then at the C–Cl site. This built-in reactivity gradient, supported by the well-established C–Br > C–Cl order in palladium-catalyzed Suzuki-Miyaura reactions [1], makes the compound a strategically superior choice over meta-substituted isomers (e.g., CAS 2244107-80-8) where steric and electronic differences may alter coupling outcomes. Procurement of this specific isomer ensures the intended chemoselectivity profile is preserved.

Lipophilicity-Tuned Building Block for Medicinal Chemistry and Extraction Protocols

For applications where higher compound lipophilicity is desired—such as liquid-liquid extraction optimization, reverse-phase chromatographic method development, or modulating logD in lead optimization—the target compound's LogP of 3.81 offers a measurable 2-fold advantage over the des-methyl analog (LogP 3.50) . This quantitative difference enables more predictable partitioning behavior without altering the core halogen-ether pharmacophoric features, providing medicinal chemists with a fine-tuning tool for ADME property optimization.

High-Purity Intermediate for Multi-Step Synthesis Where Impurity Propagation Is Critical

The consistent 98% (NLT) purity specification across Chemscene, Boroncore, Leyan, and CymitQuimica means procurement teams can source this compound from multiple qualified vendors without compromising quality. For multi-step syntheses exceeding five linear steps, the 3-percentage-point higher minimum purity compared to the 95% specification of certain regioisomer batches translates to a meaningful reduction in cumulative impurity burden, decreasing the need for intermediate purifications and improving overall yield.

Long-Term Research Programs Requiring Validated Cold-Storage Stability

For academic or industrial research programs spanning months to years, the vendor-specified 2-8°C storage condition for 1-bromo-2-chloro-4-ethoxy-3-methylbenzene provides documented assurance of chemical integrity under controlled conditions. In contrast to the room-temperature-stable des-methyl analog , this defined stability profile supports confident procurement for long-duration projects, provided that refrigerated storage infrastructure is available. The upfront clarity on storage requirements enables accurate total-cost-of-ownership calculations including cold-chain logistics.

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